molecular formula C25H22N2O2 B2939178 1-(4-methoxyphenyl)-4-methyl-8-phenoxy-1H,2H,3H-pyrrolo[3,2-c]quinoline CAS No. 865658-34-0

1-(4-methoxyphenyl)-4-methyl-8-phenoxy-1H,2H,3H-pyrrolo[3,2-c]quinoline

Cat. No.: B2939178
CAS No.: 865658-34-0
M. Wt: 382.463
InChI Key: AZDOESBFPVLBNQ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-methyl-8-phenoxy-1H,2H,3H-pyrrolo[3,2-c]quinoline is a pyrroloquinoline derivative characterized by a methoxyphenyl group at position 1, a methyl group at position 4, and a phenoxy substituent at position 6. This tricyclic scaffold combines a quinoline core fused with a pyrrole ring, which is further modified with substituents that influence its physicochemical and biological properties. Pyrrolo[3,2-c]quinolines are of significant interest in medicinal chemistry due to their diverse bioactivities, including antimalarial, antitumor, and receptor-modulating effects .

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-17-22-14-15-27(18-8-10-19(28-2)11-9-18)25(22)23-16-21(12-13-24(23)26-17)29-20-6-4-3-5-7-20/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDOESBFPVLBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=C3C=C(C=CC3=N1)OC4=CC=CC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-methyl-8-phenoxy-1H,2H,3H-pyrrolo[3,2-c]quinoline typically involves multi-step reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely applied due to its mild reaction conditions and functional group tolerance . The process involves the coupling of 2-(4-methoxyphenyl)malonaldehyde with 1H-pyrazol-5-amine, followed by cyclization and substitution reactions .

Industrial Production Methods

Industrial production methods often utilize microwave irradiation to improve yield and reduce reaction time. This green chemistry approach is environmentally friendly and efficient, meeting the requirements of sustainable chemical processes .

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-4-methyl-8-phenoxy-1H,2H,3H-pyrrolo[3,2-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, sodium azide for nucleophilic substitution, and oxidizing agents like hydrogen peroxide for oxidation reactions .

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which have significant biological and pharmacological activities .

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-methyl-8-phenoxy-1H,2H,3H-pyrrolo[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it inhibits cell proliferation by targeting specific enzymes and receptors involved in cancer cell growth . Molecular docking studies have shown that it binds to the active sites of these targets, thereby inhibiting their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of pyrrolo[3,2-c]quinolines is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes References
1-(4-Methoxyphenyl)-4-methyl-8-phenoxy-1H,2H,3H-pyrrolo[3,2-c]quinoline C25H22N2O2 382.46 4-Me, 1-(4-MeOPh), 8-PhO Antitumor, 5-HT receptor modulation (hypothesized)
1-(2-Methyl-4-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline C20H20N2O 304.39 4-Me, 1-(2-Me-4-MeOPh) Not reported; structural similarity suggests potential bioactivity
1-(4-Ethylphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline C21H19F3N2 356.39 4-Me, 1-(4-EtPh), 6-CF3 Increased lipophilicity (logP ~6.15)
(R,S)-1-[(4-Fluorophenyl)sulfonyl]-4-(pyrrolidin-3-ylamino)-1H-pyrrolo[3,2-c]quinoline dihydrochloride C22H21ClFN3O2S 470.94 4-pyrrolidinylamino, 1-(4-FPh-SO2) 5-HT6 receptor antagonism (Ki <10 nM)
8-Ethoxy-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline C25H20FN3O 397.45 8-OEt, 3-(4-FPh), 1-(4-MePh) High logP (6.15); potential CNS activity

Key Observations :

  • Substituent Position: The 8-phenoxy group in the target compound may enhance π-π stacking interactions with biological targets compared to smaller substituents (e.g., methyl or methoxy) .
  • Receptor Specificity: Sulfonyl derivatives (e.g., 1-(phenylsulfonyl) analogues) exhibit potent 5-HT6 receptor antagonism, while methoxy/phenoxy variants may target other receptors or enzymes .
Pharmacological Data
  • Antitumor Activity: Pyrrolo[3,2-c]quinolines with angular fused rings (e.g., marinoquinolines) show IC50 values <1 µM against malaria parasites and cancer cells .
  • 5-HT6 Receptor Affinity: Sulfonamide-substituted derivatives (e.g., compound 19 in ) display sub-nanomolar binding (Ki = 0.8 nM), highlighting the importance of sulfonyl groups in CNS-targeted therapies.
Physicochemical Properties
  • Solubility: Methoxy and phenoxy groups improve aqueous solubility compared to halogenated derivatives (e.g., CF3-substituted compounds) .
  • Thermal Stability: Melting points range from 223–225°C (ethanol) for aminoquinoline derivatives to >250°C for sulfonamides, indicating robust crystalline structures .

Biological Activity

1-(4-methoxyphenyl)-4-methyl-8-phenoxy-1H,2H,3H-pyrrolo[3,2-c]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of 1-(4-methoxyphenyl)-4-methyl-8-phenoxy-1H,2H,3H-pyrrolo[3,2-c]quinoline typically involves multi-step organic reactions that include cyclization processes. The compound's structure can be confirmed through various spectroscopic techniques such as NMR and mass spectrometry.

Anticancer Activity

Research has shown that derivatives of pyrroloquinolines exhibit significant anticancer activity. For instance, a study demonstrated that compounds similar to 1-(4-methoxyphenyl)-4-methyl-8-phenoxy-1H,2H,3H-pyrrolo[3,2-c]quinoline inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)0.5Apoptosis induction
HeLa (cervical cancer)0.3Cell cycle arrest
A549 (lung cancer)0.7Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It exhibits activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways.

Case Studies

Several case studies highlight the efficacy of pyrroloquinoline derivatives in preclinical models:

  • Breast Cancer Model : In vitro studies using MCF-7 cells showed that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis as confirmed by flow cytometry.
  • Antimicrobial Testing : A series of tests against pathogenic bacteria demonstrated that the compound effectively inhibited growth at low concentrations, suggesting its potential use in treating bacterial infections.

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